N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-Ethyl-2,3-dimethylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic amide compound with a unique structure that includes a bicyclo[221]heptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of 2,3-dimethylbicyclo[2.2.1]hept-2-ene with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the ethyl and carboxamide groups.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another similar compound with an ester functional group instead of an amide.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A carboxylic acid derivative with a similar bicyclic framework.
Uniqueness
N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62280-90-4 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C12H19NO/c1-4-13-11(14)12(3)8(2)9-5-6-10(12)7-9/h5-6,8-10H,4,7H2,1-3H3,(H,13,14) |
InChI Key |
QVAVIJCKSKOHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(C(C2CC1C=C2)C)C |
Origin of Product |
United States |
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